4-(1-methyl-1H-imidazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-imidazol-5-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-1H-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)benzonitrile typically involves the condensation of 1-methyl-1H-imidazole with 4-chlorobenzonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the benzonitrile, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzonitrile ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to 4-(1-methyl-1H-imidazol-5-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Methyl-1H-imidazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzonitrile
- 4-(1H-Imidazol-1-yl)methylbenzonitrile
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(3-methylimidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,1H3 |
InChI Key |
SQILXOYRPXRMED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.